7-Iodo-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the tetrahydroisoquinoline family. It features a unique structure characterized by the presence of an iodine atom at the seventh position of the tetrahydroisoquinoline framework. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry, particularly as a lead compound in drug development and synthesis of complex molecules.
The compound can be synthesized through various methods, primarily involving iodination reactions. It is utilized in both academic research and industrial applications, particularly in the fields of organic chemistry and pharmacology.
7-Iodo-1,2,3,4-tetrahydroisoquinoline can be classified as:
The synthesis of 7-Iodo-1,2,3,4-tetrahydroisoquinoline typically involves the iodination of 1,2,3,4-tetrahydroisoquinoline using iodine or iodine-containing reagents. Several methodologies can be employed:
The molecular formula for 7-Iodo-1,2,3,4-tetrahydroisoquinoline is with a molecular weight of approximately 259.09 g/mol. The structure features:
7-Iodo-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions:
The products formed depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
7-Iodo-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold constitutes a privileged structural motif in medicinal chemistry, characterized by a fused bicyclic system that combines a benzene ring with a reduced pyridine ring. This framework adopts a semi-rigid conformation where the benzenoid ring and the piperidine-like ring coexist in a near-planar arrangement, conferring unique electronic and steric properties. The secondary amine at position 2 (pKa ~9.53) serves as a hydrogen bond donor/acceptor, while the aromatic system enables π-stacking interactions [2].
Structural Parameters:
Table 1: Key Physicochemical Properties of THIQ Scaffold
Property | Value | Experimental Method |
---|---|---|
Molecular formula (THIQ) | C₉H₁₁N | Mass spectrometry [2] |
Boiling point | 235–239 °C | Distillation [2] |
Density | 1.05 g/mL | Pycnometry [2] |
pKa (amine nitrogen) | 9.53 ± 0.02 | Potentiometric titration [7] |
LogP (calculated) | 1.84 | Computational modeling [3] |
Pharmacological Significance:The THIQ core serves as a conformationally restrained analog of β-phenethylamine, allowing selective targeting of neurotransmitter receptors. Unlike amphetamine, THIQ lacks stimulant properties due to its inability to activate dopamine release pathways. However, it demonstrates affinity for α₂-adrenergic receptors and serves as a precursor for inhibitors of phenylethanolamine N-methyltransferase (PNMT) [2] [7]. Modifications at C3 or C7 significantly alter target selectivity, as evidenced by:
Table 2: Biological Targets of THIQ Derivatives
Target | Affinity (Ki) | Structure-Activity Relationship |
---|---|---|
PNMT | 0.003–3.2 μM | Enhanced by lipophilic C7 substituents (I, Br) [3] [7] |
α₂-Adrenoceptor | 0.021–>1000 μM | Inversely proportional to amine pKa [7] |
Dopamine receptors | >10 μM | Minimal interaction in THIQ scaffold [2] |
Introduction of iodine at C7 of the THIQ scaffold generates 7-iodo-1,2,3,4-tetrahydroisoquinoline (7-I-THIQ), a compound where halogen positioning critically dictates bioactivity and synthetic utility. The C7 site is electronically favored for electrophilic substitution due to maximal resonance contribution to the benzenoid system.
Electronic and Steric Considerations:
Pharmacological Implications of C7 Substitution:
Table 3: Impact of Halogen Position in THIQ Derivatives
Position | PNMT Ki (μM) | α₂-Adrenoceptor Ki (μM) | Tumor Uptake (% ID/g) | Key Interactions |
---|---|---|---|---|
C5-I | 0.45 | 8.7 | 4.3 ± 0.9 | Weak H-bond with Asn39 [7] |
C7-I | 0.093 | 0.22 | 16.2 ± 2.5 | Hydrophobic with Val53/Arg44 [6] [7] |
C8-I | 0.17 | 1.2 | 9.1 ± 1.3 | Steric clash with Phe182 [7] |
Synthetic Accessibility:7-I-THIQ is synthesized via electrophilic iodination using I₂/HIO₃ or directed ortho-metalation. The compound’s crystalline structure (monoclinic P2₁/c space group) and high molecular weight (259.09 g/mol) facilitate purification. Its SMILES notation (IC₁=CC₂=C(CCNC₂)C=C₁) confirms regiochemistry [3] [5]. Radiolabeled versions achieve >99% radiochemical purity via IODO-GEN method, underscoring the stability of the C–I bond in biological matrices [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7